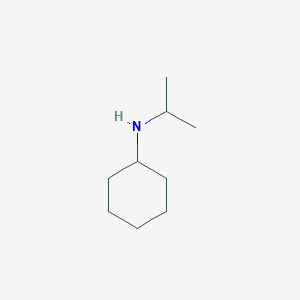

N-Isopropylcyclohexylamine

Overview

Description

N-Isopropylcyclohexylamine (CAS 1195-42-2) is a secondary amine with the molecular formula C₉H₁₉N and a molecular weight of 141.26 g/mol. It is characterized by a cyclohexyl group bonded to an isopropylamine moiety. This compound is commercially available in high purity (≥98%) from suppliers like TCI America, with pricing ranging from $154.05 (25 mL) to $1,179.08 (500 mL) . Its applications span synthetic chemistry, including roles in forming organometallic complexes (e.g., dibutyltin(IV) dithiocarbamates) and as a base in enolate generation . Safety data indicate hazards such as skin/eye irritation and respiratory sensitivity, with a RTECS number GX1450000 .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylcyclohexylamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Cyclohexylamine+Isopropyl halide→this compound+Halide salt

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .

Industrial Production Methods: On an industrial scale, this compound is produced using similar alkylation techniques but optimized for large-scale operations. Continuous flow reactors and advanced separation techniques are employed to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylcyclohexylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Primary amines, hydrocarbons.

Substitution: Various substituted amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 141.26 g/mol

- Structure : Consists of a cyclohexane ring bonded to an isopropyl group and an amine functional group.

- Appearance : Clear, colorless to light yellow liquid.

Scientific Research Applications

IPCHA is utilized across multiple domains, including chemistry, biology, and medicine. Below are detailed applications:

Chemical Synthesis

- Intermediate in Organic Synthesis : IPCHA serves as a crucial intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. It has been used in the production of cannabinoids such as 7-hydroxy cannabidiol and cannabidiol-7-oic acid .

Biochemical Assays

- Reagent in Biochemical Studies : The compound acts as a reagent in numerous biochemical assays. Its amine functional groups make it valuable for studying reactions involving amines .

Medicinal Chemistry

- Therapeutic Potential : Research indicates that IPCHA may have therapeutic applications due to its structural properties. It is being explored for its efficacy as an antagonist at the A3 adenosine receptor, which is linked to anti-inflammatory effects .

Industrial Applications

- Production of Polymers and Resins : IPCHA is employed in the synthesis of polymers and resins, showcasing its versatility beyond biological applications .

Case Study 1: Therapeutic Applications

In a study examining structure-activity relationships (SAR), IPCHA was evaluated for its role as an antagonist at the A3 adenosine receptor. This study demonstrated promising results for developing anti-inflammatory drugs based on IPCHA derivatives.

Case Study 2: Industrial Synthesis

IPCHA has been successfully utilized as an intermediate in the industrial synthesis of various organic compounds, highlighting its importance in chemical manufacturing processes. Its unique structure allows for specific reactivity that is advantageous in polymerization reactions .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used in synthesizing cannabinoids |

| Biochemical Assays | Reagent for studies involving amine functional groups | Valuable in various biochemical assays |

| Medicinal Chemistry | Potential therapeutic applications | Antagonist at A3 adenosine receptor |

| Industrial Applications | Used in production of polymers and resins | Important for chemical manufacturing processes |

Mechanism of Action

The mechanism of action of N-Isopropylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs include N-methylcyclohexylamine (CAS 100-60-7), N-ethylcyclohexylamine , and N,N-diethylcyclohexylamine . Differences in alkyl substituents significantly influence their physical and chemical behavior:

Notes:

- The isopropyl group increases steric bulk compared to methyl or ethyl, raising the boiling point under atmospheric pressure .

- Higher log Poct/wat values for this compound reflect enhanced lipophilicity, impacting solubility and partitioning in biological systems .

Organometallic Complex Formation

This compound reacts with CS₂ and dibutyltin(IV) chloride to form (C₄H₉)₂Sn[S₂CN(iC₃H₇)(C₆H₁₁)]₂ (Compound 3), a dibutyltin(IV) dithiocarbamate. Analogous complexes derived from N-methyl and N-ethyl variants (Compounds 1 and 2) exhibit distinct steric and electronic profiles, influencing their stability and reactivity in catalysis .

Enolate Generation

As a lithiated salt (LiNICA), this compound facilitates rapid enolate formation from esters, enabling α-alkylation reactions in high yields. This reactivity contrasts with smaller amines (e.g., N-methylcyclohexylamine), where reduced steric bulk may lead to side reactions .

Reductive Amination

This compound is synthesized via reductive amination of cyclohexanone with isopropylamine, whereas N,N-diethylcyclohexylamine requires a two-step process involving ethylamine and subsequent alkylation .

Commercial and Industrial Use

- Pharmaceutical Intermediates: this compound is employed in synthesizing salts for drug candidates, such as 4-sulfinylamino-1-cyclohexanecarboxylic acid derivatives .

- Specialty Chemicals : Its analogs serve as HMTase inhibitors (e.g., UNC0638 hydrate) and anticancer agents, leveraging their nitrogen basicity and solubility profiles .

Biological Activity

N-Isopropylcyclohexylamine (IPCHA), with the molecular formula , is an organic compound that has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications. This article explores the biological activity of IPCHA, focusing on its mechanisms of action, pharmacological effects, and applications in research and industry.

Molecular Characteristics:

- Molecular Weight: 141.2539 g/mol

- Structure: The compound consists of a cyclohexane ring bonded to an isopropyl group and an amine functional group.

Synthesis:

IPCHA can be synthesized through reductive amination processes, particularly from cyclohexanone using isopropylamine as a nucleophile. Studies have shown varying conversion rates depending on the enzyme used in the reaction, with some biocatalysts achieving up to 94% conversion efficiency .

IPCHA primarily acts as a reagent in biochemical assays. Its biological activity can be attributed to its interaction with various receptors and enzymes:

- Receptor Interaction: IPCHA has been studied for its potential effects on adenosine receptors (A1, A2A, A3). The A3 receptor, in particular, has been linked to anti-inflammatory and neuroprotective effects .

- Biochemical Pathways: It participates in biochemical pathways involving amine functional groups and is utilized in synthesizing derivatives of biologically active compounds.

Pharmacokinetics

The pharmacokinetics of IPCHA are not extensively documented; however, its application in biochemical assays suggests it has favorable properties for interaction with biological systems. Safety data indicate that it should be handled in well-ventilated areas due to potential hazards associated with its use.

Case Studies and Research Findings

-

Therapeutic Potential:

- Research indicates that IPCHA may serve as a building block for drug development due to its structural properties. Its derivatives are being explored for therapeutic applications targeting various diseases .

- In a study examining structure-activity relationships (SAR), IPCHA was evaluated for its efficacy as an antagonist at the A3 adenosine receptor, showing promise for anti-inflammatory applications .

-

Industrial Applications:

- IPCHA is utilized in the synthesis of polymers and resins, highlighting its versatility beyond biological applications. It serves as an intermediate in the production of various organic compounds.

- Biocatalytic Applications:

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the IUPAC nomenclature rules for naming N-Isopropylcyclohexylamine, and how does its structure influence reactivity?

this compound is a secondary amine with a cyclohexyl group and an isopropyl substituent on the nitrogen atom. The IUPAC name follows the priority of substituents based on alphabetical order and functional group hierarchy. The cyclohexyl group acts as a bulky substituent, influencing steric hindrance and reaction kinetics, while the secondary amine group enables nucleophilic reactivity (e.g., alkylation or acylation) . Methodologically, confirm structural assignments using NMR and NMR to distinguish between substituent environments.

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

A standard method involves reductive amination of cyclohexanone with isopropylamine using sodium cyanoborohydride under acidic conditions. Alternatively, nucleophilic substitution of cyclohexyl halides with isopropylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) can yield the compound. Purity is verified via gas chromatography (GC) with flame ionization detection, ensuring >98% purity .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Due to its flammability (Flash Point: ~60°C) and potential irritancy, use fume hoods, flame-resistant lab coats, and nitrile gloves. Storage should be in airtight containers under inert gas (argon/nitrogen) at ≤4°C to prevent degradation. Spill management requires neutralization with dilute acetic acid followed by adsorption with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across literature sources?

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or instrument calibration. To validate

- Cross-reference with high-purity standards (e.g., NIST Chemistry WebBook entries) .

- Replicate measurements under controlled conditions (e.g., deuterated solvents, standardized temperature).

- Use computational chemistry tools (e.g., DFT calculations) to predict and compare spectral features.

Q. What advanced characterization techniques are recommended for confirming the stereochemical purity of this compound derivatives?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers. For diastereomers, employ - NOESY NMR to assess spatial proximity of substituents. X-ray crystallography provides definitive proof of stereochemistry but requires high-quality single crystals .

Q. How should researchers design experiments to assess the environmental fate of this compound in aqueous systems?

- Hydrolysis Studies: Monitor degradation at pH 3–10 (25–50°C) using LC-MS to identify breakdown products.

- Photolysis: Exclude solutions to UV-Vis light (λ = 254 nm) and quantify degradation via GC-MS.

- Ecotoxicity: Use Daphnia magna acute toxicity tests (OECD 202) to estimate LC values .

Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound analogs?

Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle steric, electronic, and lipophilic contributions. Use Bayesian hierarchical models to account for inter-study variability. Validate hypotheses with molecular docking simulations against target receptors (e.g., GPCRs) .

Properties

IUPAC Name |

N-propan-2-ylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYCVBASZNFFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152471 | |

| Record name | Cyclohexylamine, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-42-2 | |

| Record name | Isopropylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylamine, N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1195-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylamine, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.